Halogen Mass Fraction and Potential Flame-Retardant Performance vs. 4-Chloro-3-methylphenol
The total halogen mass fraction of 2,6-dibromo-4-chloro-3-methylphenol (Br: 53.2% + Cl: 11.8% = 65.0% halogen by weight) substantially exceeds that of its non-brominated analog 4-chloro-3-methylphenol (Cl: 24.9%), and also exceeds the bromine-only analog 2,6-dibromo-4-methylphenol (Br: 60.1%, no Cl) . Higher halogen content is directly correlated with enhanced flame-retardant efficacy in halogenated phenolic systems due to increased radical-quenching capacity in the gas phase [1]. The presence of both bromine and chlorine may also provide a wider effective temperature window for flame inhibition, as C–Br and C–Cl bonds undergo homolytic cleavage at different temperatures [2].
| Evidence Dimension | Halogen mass fraction (wt%) |
|---|---|
| Target Compound Data | 65.0 wt% total halogen (Br: 53.2%, Cl: 11.8%) |
| Comparator Or Baseline | 4-chloro-3-methylphenol: 24.9 wt% (Cl only); 2,6-dibromo-4-methylphenol: 60.1 wt% (Br only, no Cl) |
| Quantified Difference | 40.1 percentage points higher vs. 4-chloro-3-methylphenol; 4.9 percentage points higher vs. 2,6-dibromo-4-methylphenol |
| Conditions | Calculated from molecular formula C₇H₅Br₂ClO (MW 300.37) vs. C₇H₇ClO (MW 142.58) vs. C₇H₆Br₂O (MW 265.93) |
Why This Matters
For procurement in flame-retardant applications, superior halogen loading per unit mass enables lower loading levels in polymer formulations, potentially reducing adverse effects on mechanical properties.
- [1] Fink, J.K. Flame Retardants: Materials and Applications. Wiley-Scrivener, 2020. Chapter on halogenated flame retardants. View Source
- [2] US Patent 6,433,231 B1 (2002). Method for production of halogen-containing aromatic compound. Bond dissociation energy considerations for mixed halogens. View Source
